molecular formula C13H13BrF3N3O3 B070471 N-(5-Bromo-3-indoxyl)-L-alaninamide, trifluoroacetate salt CAS No. 177966-70-0

N-(5-Bromo-3-indoxyl)-L-alaninamide, trifluoroacetate salt

Cat. No.: B070471
CAS No.: 177966-70-0
M. Wt: 396.16 g/mol
InChI Key: RNGXBSXBFGOEHP-RGMNGODLSA-N
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Description

N-(5-Bromo-3-indoxyl)-L-alaninamide, trifluoroacetate salt is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-3-indoxyl)-L-alaninamide, trifluoroacetate salt typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Amidation: The brominated indole is then reacted with (S)-2-amino-propanamide under suitable conditions to form the desired product.

    Trifluoroacetate Formation: The final step involves the formation of the trifluoroacetate salt by reacting the amide product with trifluoroacetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-3-indoxyl)-L-alaninamide, trifluoroacetate salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Bromo-3-indoxyl)-L-alaninamide, trifluoroacetate salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((5-Chloro-1H-indol-3-yl)amino)propanamide
  • (S)-2-((5-Fluoro-1H-indol-3-yl)amino)propanamide
  • (S)-2-((5-Methyl-1H-indol-3-yl)amino)propanamide

Uniqueness

N-(5-Bromo-3-indoxyl)-L-alaninamide, trifluoroacetate salt is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The trifluoroacetate salt form may also enhance its solubility and stability compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-[(5-bromo-1H-indol-3-yl)amino]propanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O.C2HF3O2/c1-6(11(13)16)15-10-5-14-9-3-2-7(12)4-8(9)10;3-2(4,5)1(6)7/h2-6,14-15H,1H3,(H2,13,16);(H,6,7)/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGXBSXBFGOEHP-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC1=CNC2=C1C=C(C=C2)Br.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC1=CNC2=C1C=C(C=C2)Br.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177966-70-0
Record name N-(5-Bromo-3-indolyl)-L-alaninamide trifluoroacetate salt
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